Mass Shift Baseline Separation
2-Methylsuccinic acid-d6 provides a +6 Da mass shift relative to the unlabeled 2-methylsuccinic acid (MW 132.12 vs. 138.15), enabling unequivocal differentiation in mass spectrometry . In contrast, analogs with fewer deuterium atoms (e.g., -d3) exhibit a smaller mass shift, which may be insufficient for baseline resolution from the monoisotopic peak of the native analyte, particularly when isotopic contributions from 13C are considered [1]. This is a class-level inference based on established principles of stable isotope dilution mass spectrometry, where a minimum +3 Da shift is recommended for small molecules to avoid isotopic overlap [2].
| Evidence Dimension | Mass Shift (Da) |
|---|---|
| Target Compound Data | +6 Da |
| Comparator Or Baseline | Unlabeled 2-methylsuccinic acid (0 Da shift); typical d3-labeled analog (+3 Da shift) |
| Quantified Difference | 6 Da vs. 0 Da (unlabeled); 6 Da vs. 3 Da (hypothetical d3-analog) |
| Conditions | Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry |
Why This Matters
The +6 Da mass shift guarantees chromatographic co-elution with baseline mass resolution, a non-negotiable requirement for accurate and precise quantitation in complex biological samples.
- [1] Wikipedia. 2-Methylsuccinic acid. View Source
- [2] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
